Cas no 2097978-89-5 (4-(3-Azidoazetidine-1-carbonyl)benzonitrile)

4-(3-Azidoazetidine-1-carbonyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 4-(3-azidoazetidine-1-carbonyl)benzonitrile
- 4-(3-Azidoazetidine-1-carbonyl)benzonitrile
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- インチ: 1S/C11H9N5O/c12-5-8-1-3-9(4-2-8)11(17)16-6-10(7-16)14-15-13/h1-4,10H,6-7H2
- InChIKey: LUEZLGWTNZOZCA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C#N)=CC=1)N1CC(C1)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 227.08070993 g/mol
- どういたいしつりょう: 227.08070993 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 227.22
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 58.5
4-(3-Azidoazetidine-1-carbonyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4070-10g |
4-(3-azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 95%+ | 10g |
$1974.0 | 2023-09-07 | |
Life Chemicals | F1907-4070-0.25g |
4-(3-azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 95%+ | 0.25g |
$423.0 | 2023-09-07 | |
Life Chemicals | F1907-4070-0.5g |
4-(3-azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 95%+ | 0.5g |
$446.0 | 2023-09-07 | |
Life Chemicals | F1907-4070-2.5g |
4-(3-azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 95%+ | 2.5g |
$940.0 | 2023-09-07 | |
Life Chemicals | F1907-4070-1g |
4-(3-azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
Life Chemicals | F1907-4070-5g |
4-(3-azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 95%+ | 5g |
$1410.0 | 2023-09-07 | |
TRC | A240441-500mg |
4-(3-Azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 500mg |
$ 435.00 | 2022-06-08 | ||
TRC | A240441-100mg |
4-(3-Azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 100mg |
$ 115.00 | 2022-06-08 | ||
TRC | A240441-1g |
4-(3-Azidoazetidine-1-carbonyl)benzonitrile |
2097978-89-5 | 1g |
$ 680.00 | 2022-06-08 |
4-(3-Azidoazetidine-1-carbonyl)benzonitrile 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
4-(3-Azidoazetidine-1-carbonyl)benzonitrileに関する追加情報
Comprehensive Overview of 4-(3-Azidoazetidine-1-carbonyl)benzonitrile (CAS No. 2097978-89-5)
4-(3-Azidoazetidine-1-carbonyl)benzonitrile (CAS No. 2097978-89-5) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, bioconjugation, and materials science. This compound, characterized by its unique azidoazetidine and benzonitrile functional groups, serves as a versatile building block for click chemistry applications. Its molecular structure enables efficient participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool for researchers exploring drug discovery, polymer science, and bioorthogonal labeling.
The growing interest in 4-(3-Azidoazetidine-1-carbonyl)benzonitrile aligns with the increasing demand for click chemistry reagents in pharmaceutical development. Recent studies highlight its utility in constructing heterocyclic scaffolds, which are critical for designing kinase inhibitors and other targeted therapies. Additionally, its benzonitrile moiety offers excellent solubility in organic solvents, facilitating its use in multi-step synthetic routes. Researchers frequently search for "azidoazetidine derivatives" or "benzonitrile-based click chemistry" to identify novel applications of this compound.
From an industrial perspective, CAS No. 2097978-89-5 is often discussed in the context of high-throughput screening and combinatorial chemistry. Its compatibility with automated synthesis platforms makes it ideal for generating diverse compound libraries. Furthermore, the compound’s azide group allows for selective modifications under mild conditions, addressing the need for green chemistry practices. Environmental sustainability remains a hot topic, and this compound’s efficient reactivity minimizes waste generation—a key consideration for modern laboratories.
Another trending application of 4-(3-Azidoazetidine-1-carbonyl)benzonitrile lies in biomaterial engineering. Its ability to form stable triazole linkages via click chemistry has been exploited in hydrogel fabrication and surface functionalization. This aligns with the rising popularity of "smart materials" and "biofunctional coatings" in academic and industrial research. The compound’s nitrile group also provides an additional handle for further derivatization, enhancing its modularity in material design.
Quality control and analytical characterization of CAS No. 2097978-89-5 are critical for ensuring reproducibility. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. Researchers frequently inquire about "stability of azido compounds" and "storage conditions for benzonitrile derivatives," emphasizing the need for proper handling guidelines. Storage under inert atmospheres and protection from light are recommended to maintain the compound’s reactivity.
In summary, 4-(3-Azidoazetidine-1-carbonyl)benzonitrile (CAS No. 2097978-89-5) represents a cutting-edge reagent with multifaceted applications. Its role in advancing drug discovery, material science, and sustainable chemistry underscores its importance in contemporary research. As the scientific community continues to explore click chemistry and bioorthogonal reactions, this compound is poised to remain a cornerstone of innovation.
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